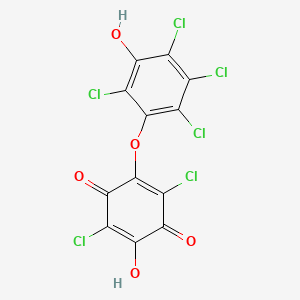
p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)-: is a complex organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic dione structures, which play a crucial role in various biological and chemical processes. This particular compound is notable for its multiple chlorine and hydroxyl substitutions, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)- typically involves multi-step organic reactions. One common method includes the chlorination of hydroquinone derivatives followed by hydroxylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated intermediates and the potential for hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or dichromate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic reagents like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of various substituted quinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of electron transfer processes and redox reactions.
Biology: In biological research, it serves as a model compound for studying the behavior of quinones in biological systems, including their role in electron transport chains and enzymatic reactions.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through redox reactions. The quinone moiety can undergo reversible reduction to hydroquinone, facilitating electron transfer processes. This redox cycling is crucial in various biochemical pathways, including those involving oxidative stress and cellular respiration. The molecular targets include enzymes and proteins involved in redox regulation and electron transport.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in hydride transfer reactions.
Tetrachloro-1,4-benzoquinone: Used in oxidative cyclization reactions and as an electrode material for supercapacitors.
2,5-Dihydroxy-1,4-benzoquinone: Known for its biological activity and use in natural product synthesis.
Uniqueness: p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. Its multiple chlorine and hydroxyl groups make it a versatile compound for studying complex chemical and biological processes.
Eigenschaften
CAS-Nummer |
5206-51-9 |
|---|---|
Molekularformel |
C12H2Cl6O5 |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H2Cl6O5/c13-1-2(14)7(19)5(17)11(3(1)15)23-12-6(18)9(21)8(20)4(16)10(12)22/h19-20H |
InChI-Schlüssel |
UZDIPRCQZBOXSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=O)C(=C(C2=O)Cl)O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















